molecular formula C17H22F2N4O2S B10928139 1-(difluoromethyl)-N-[2-(3-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-N-[2-(3-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10928139
M. Wt: 384.4 g/mol
InChI Key: CCSQCVHHOMRDPE-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N~4~-[2-(3-methylpiperidino)benzyl]-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a difluoromethyl group, a pyrazole ring, and a sulfonamide moiety, making it a versatile candidate for research in medicinal chemistry and other scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N~4~-[2-(3-methylpiperidino)benzyl]-1H-pyrazole-4-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring, introduction of the difluoromethyl group, and sulfonamide formation. Key reagents and conditions often include:

    Formation of the Pyrazole Ring: This step may involve the cyclization of hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: Difluoromethylation can be achieved using reagents such as difluoromethyl sulfone or difluoromethyl iodide in the presence of a base and a suitable catalyst.

    Sulfonamide Formation: The sulfonamide moiety can be introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-N~4~-[2-(3-methylpiperidino)benzyl]-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide or pyrazole moieties, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or amines in an aprotic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

1-(Difluoromethyl)-N~4~-[2-(3-methylpiperidino)benzyl]-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used to study the biological pathways and mechanisms involving sulfonamide and pyrazole derivatives.

    Chemical Biology: The compound can serve as a probe to investigate the role of difluoromethyl groups in biological systems.

    Industrial Applications: Its stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N~4~-[2-(3-methylpiperidino)benzyl]-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming hydrogen bonds and other non-covalent interactions. The pyrazole ring and sulfonamide moiety contribute to the overall stability and reactivity of the compound, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Trifluoromethyl)-N~4~-[2-(3-methylpiperidino)benzyl]-1H-pyrazole-4-sulfonamide
  • 1-(Chloromethyl)-N~4~-[2-(3-methylpiperidino)benzyl]-1H-pyrazole-4-sulfonamide
  • 1-(Bromomethyl)-N~4~-[2-(3-methylpiperidino)benzyl]-1H-pyrazole-4-sulfonamide

Uniqueness

1-(Difluoromethyl)-N~4~-[2-(3-methylpiperidino)benzyl]-1H-pyrazole-4-sulfonamide is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and the ability to form strong hydrogen bonds. These characteristics make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H22F2N4O2S

Molecular Weight

384.4 g/mol

IUPAC Name

1-(difluoromethyl)-N-[[2-(3-methylpiperidin-1-yl)phenyl]methyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C17H22F2N4O2S/c1-13-5-4-8-22(11-13)16-7-3-2-6-14(16)9-21-26(24,25)15-10-20-23(12-15)17(18)19/h2-3,6-7,10,12-13,17,21H,4-5,8-9,11H2,1H3

InChI Key

CCSQCVHHOMRDPE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=CC=CC=C2CNS(=O)(=O)C3=CN(N=C3)C(F)F

Origin of Product

United States

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